molecular formula C9H9ClO2S B13490965 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13490965
M. Wt: 216.68 g/mol
InChI Key: VKZSQUBHCILZLT-AATRIKPKSA-N
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Description

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and synthetic utility Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base or acid catalyst. For this compound, the reaction involves 5-chlorothiophene-2-carbaldehyde and 3-ethoxyacetophenone. The reaction is usually performed in an ethanol solution with potassium hydroxide as the base catalyst at room temperature . Industrial production methods may involve microwave-assisted synthesis to increase reaction rates and yields .

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to undergo nucleophilic addition reactions with biological nucleophiles. This interaction can lead to the inhibition of enzymes and other proteins involved in disease pathways . Additionally, the chlorinated thiophene ring may contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one can be compared with other chalcone derivatives, such as:

Properties

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C9H9ClO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+

InChI Key

VKZSQUBHCILZLT-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(S1)Cl

Canonical SMILES

CCOC=CC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

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